Fraxidin vs. Fraxin: 3.2-Fold Superior Enhancement of Endothelial Cell Viability Under Oxidative Stress
In a direct comparative study of structurally related coumarins evaluated in H2O2-treated human umbilical vein endothelial cells (HUVECs), fraxidin methyl ether (the methylated derivative of fraxidin) produced a 29.4% enhancement of cell viability, compared to only 9.3% enhancement for fraxin under identical experimental conditions [1]. This represents a 3.2-fold greater protective efficacy, with fraxidin ranking first among eight tested coumarin analogs including prenyletin (26.4%), methoxsalen (20.8%), diffratic acid (19.9%), rutoside (19.1%), xanthyletin (18.4%), and kuhlmannin (18.2%) [1].
| Evidence Dimension | Enhancement of cell viability under oxidative stress |
|---|---|
| Target Compound Data | Fraxidin methyl ether: 29.4% enhancement of viability |
| Comparator Or Baseline | Fraxin: 9.3% enhancement of viability |
| Quantified Difference | 3.2-fold greater enhancement; 20.1 percentage-point absolute difference |
| Conditions | H2O2-treated human umbilical vein endothelial cells (HUVECs); viability assay |
Why This Matters
For studies requiring endothelial protective effects under oxidative conditions, fraxidin provides substantially greater efficacy than fraxin, reducing the concentration needed to achieve equivalent protection.
- [1] Whang WK, Park HS, Ham I, et al. Natural compounds, fraxin and chemicals structurally related to fraxin protect cells from oxidative stress. Exp Mol Med. 2005;37(5):436-446. View Source
